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Compound of Interest

Compound Name: 6-Bromo-5-hydroxyindole

CAS No.: 211808-66-1

Cat. No.: B2639118

Get Quote

Executive Summary & Compound Identity
6-Bromo-5-hydroxyindole (6-Bromo-1H-indol-5-ol) is a halogenated indole scaffold

characterized by a specific substitution pattern that imparts unique electronic properties.[1] It

serves as the primary nucleophilic core in the synthesis of the broad-spectrum antiviral

Umifenovir (Arbidol) and exhibits antioxidant activity superior to

-tocopherol.[1]
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Parameter Detail

IUPAC Name 6-Bromo-1H-indol-5-ol

Molecular Formula

C

H

BrNO

Exact Mass
210.9633 (for

Br)

Key Isotope Pattern

1:1 doublet at m/z 211 and 213 (

Br/

Br)

Appearance Off-white to beige crystalline solid

Solubility
Soluble in DMSO, Methanol, Acetone; sparingly

soluble in CHCl

Synthesis & Preparation Context
Understanding the synthesis is vital for identifying potential impurities in spectroscopic data.[1]

[2] The standard preparation involves the electrophilic aromatic substitution of 5-hydroxyindole.

[1][2]

Reagents: Bromine (Br

) or NBS.[1][2]

Solvent: Acetic acid (AcOH) or CH

Cl

.[1][2]

Regioselectivity: The -OH group at position 5 directs the incoming electrophile (Br
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) to the ortho position (C-6), which is also para to the indole nitrogen, reinforcing this
selectivity.[1]

Common Impurities: 4-bromo-5-hydroxyindole (minor isomer), 4,6-dibromo-5-hydroxyindole

(over-bromination).[1]

Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile of 6-bromo-5-hydroxyindole is distinct due to the para-substitution pattern

on the benzene ring (positions 4 and 7), which decouples the aromatic protons, rendering them

as singlets.[1]

1H NMR Data (400 MHz, DMSO-d

)
Note: Chemical shifts (

) are reported in ppm relative to TMS.
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Position (ppm) Multiplicity (Hz)
Assignment
Logic

NH (1) 10.95 - 11.10 br s -

Indole NH proton

(exchangeable).

[1]

H-2 7.25 - 7.35 t / dd ~2.5
-proton of pyrrole

ring; couples with

H-3 and NH.[1]

H-3 6.30 - 6.40 t / dd ~2.5

-proton of pyrrole

ring;

characteristic

high-field shift.[1]

H-4 6.90 - 7.05 s -

Diagnostic

Signal. Shielded

by adjacent -OH.

[1] Appears as a

singlet (para to

H-7).[1][2]

H-7 7.60 - 7.85 s -

Diagnostic

Signal.

Deshielded by

adjacent -Br.[1]

Appears as a

singlet (para to

H-4).[1][2]

OH (5) 8.80 - 9.20 br s -

Phenolic proton

(exchangeable);

shift varies with

concentration/wa

ter.[1]
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13C NMR Data (100 MHz, DMSO-d

)

Carbon (ppm) Type
Electronic
Environment

C-5 ~148.0 C_q
Ipso to -OH

(Deshielded).[1]

C-7a ~130.5 C_q
Bridgehead carbon.[1]

[2]

C-2 ~126.0 CH
Pyrrole

-carbon.[1][2]

C-3a ~128.0 C_q
Bridgehead carbon.[1]

[2]

C-7 ~115.0 CH Ortho to Br.

C-6 ~106.0 C_q

Ipso to Br. Significant

shielding due to heavy

atom effect.[1][2]

C-4 ~104.5 CH
Ortho to OH

(Shielded).[1][2]

C-3 ~101.5 CH
Pyrrole

-carbon.[1][2]

NMR Structural Logic Visualization
The following diagram illustrates the logical flow for assigning the regiochemistry of the bromine

atom based on proton multiplicity.
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Unknown Bromo-5-hydroxyindole Analyze Benzene Protons
(H-4, H-6, H-7) Check Coupling Pattern

Two Singlets (s, s)
(No ortho coupling) Observed

Two Doublets (d, d)
(Ortho coupling ~8Hz)

 Not Observed

6-Bromo Isomer
(H-4 and H-7 are para)

4-Bromo Isomer
(H-6 and H-7 are ortho)

Click to download full resolution via product page

Caption: Logic flow for distinguishing 6-bromo from 4-bromo isomers using 1H NMR multiplicity.

B. Mass Spectrometry (MS)
Mass spectrometry provides the most rapid confirmation of the bromination state due to the

unique isotopic signature of bromine.[1][2]

Ionization Mode: ESI (-) or EI.[1][2]

Molecular Ion (M):

m/z 211: Containing

Br (Relative Abundance: 100%)[1]

m/z 213: Containing

Br (Relative Abundance: ~98%)[1]

Fragmentation (EI):

M - 29: Loss of COH/CHO (characteristic of phenols).[1][2]

M - 80: Loss of HBr (formation of indolo-kyne intermediates).[1]

m/z 80/82: Bromide ion (in negative mode).[1][2]

MS Fragmentation Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b2639118/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-profiling-of-6-bromo-5-hydroxyindole-1
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-5-fluoro-1H-indole
https://pubchem.ncbi.nlm.nih.gov/compound/676493
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-5-fluoro-1H-indole
https://pubchem.ncbi.nlm.nih.gov/compound/676493
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-5-fluoro-1H-indole
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-5-fluoro-1H-indole
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-5-fluoro-1H-indole
https://pubchem.ncbi.nlm.nih.gov/compound/676493
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-5-fluoro-1H-indole
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-5-fluoro-1H-indole
https://pubchem.ncbi.nlm.nih.gov/compound/676493
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2639118?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Ion (M+)
m/z 211 / 213

(1:1 Ratio)

[M - CO]+
m/z 183 / 185

- CO (28)

[M - HCN]+
m/z 184 / 186

- HCN (27)

[M - Br]+
m/z 132

(Indole-5-ol radical)

- Br (79/81)

Ring Expansion/Degradation
< m/z 100

Click to download full resolution via product page

Caption: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

C. Infrared Spectroscopy (IR)
IR confirms the functional groups, specifically the integrity of the hydroxyl and amine moieties.

[1][2]
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Frequency (cm

)
Vibration Mode Description

3400 - 3250
(O-H) &

(N-H)

Broad, overlapping stretching

bands.[1] Sharp peak at ~3400

often indicates non-H-bonded

NH.

1620 - 1580 (C=C)
Aromatic ring breathing

modes.[1]

1450 - 1420 (C-H) In-plane bending.

~1200 (C-O) Phenolic C-O stretch.[1]

~600 - 500 (C-Br)
Carbon-Bromine stretch

(fingerprint region).[1]

Experimental Protocol: Reliable Data Acquisition
To ensure reproducible spectroscopic data, follow this standardized protocol for sample

preparation.

Solvent Selection: Use DMSO-d

(99.9% D) for NMR.[1][2] Chloroform-d (CDCl

) is often unsuitable due to the poor solubility of the 5-hydroxyindole core and potential
aggregation effects.[1]

Concentration: Prepare a solution of 5-10 mg of compound in 0.6 mL of solvent. High

concentrations may broaden the -OH and -NH signals due to hydrogen bonding.[1][2]

Water Suppression: If the DMSO contains water (peak at 3.33 ppm), it may exchange with

the -OH proton.[1][2] Use dry DMSO ampoules or add activated 4Å molecular sieves.[1][2]

Acquisition Parameters:
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1H: 16 scans, 1s relaxation delay.

13C: 1024 scans minimum (due to quaternary carbons C-5 and C-6), 2s relaxation delay.
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[https://www.benchchem.com/product/b2639118/docs#technical-guide-spectroscopic-
profiling-of-6-bromo-5-hydroxyindole-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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